1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine
Overview
Description
Synthesis Analysis
The synthesis of 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine derivatives has been explored in various contexts, with different research groups reporting their methodologies. For instance, the synthesis of a related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was achieved through electrophilic fluorination of a trimethylstannyl precursor, which was prepared using palladium catalysis . Another study reported the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde from commercially available pyrrole through acylation and nucleophilic substitution, achieving a total yield of 65% . Additionally, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole was synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines] were characterized by IR, 1H NMR, 13C NMR, and single crystal X-ray diffraction, revealing intermolecular hydrogen bonding in their crystalline structures . The molecular structures of benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate and related compounds were analyzed using DFT calculations, indicating a higher stability of the hydrazone tautomers .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been explored in the context of their potential as ligands for biological receptors. For instance, a series of indoles and 1H-pyrrolo[2,3-b]pyridines with a piperidine ring at the 3-position were synthesized and found to bind with high affinity to the ORL-1 receptor . Moreover, the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives was reported using piperidine–iodine as a dual system catalyst in a one-pot three-component reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often inferred from their molecular structures and synthesis pathways. The title compound, 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, was found to have a chair conformation for the piperidine ring and a planar pyridine ring, with the pyrrole and pyridine rings being almost coplanar . The molecular electrostatic potential (MEP) and Frontier Molecular Orbitals (FMOs) of dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines] were calculated, indicating electrophilic and nucleophilic sites and suggesting good stability and high excitation energies .
Scientific Research Applications
Dipeptidyl Peptidase IV (DPP IV) Inhibitors
- The serine exopeptidase DPP IV plays a crucial role in the hydrolyzation of incretin molecules, making it a validated target for the treatment of type 2 diabetes mellitus (T2DM). Research on DPP IV inhibitors, including those with piperidine and pyrrolopyridine structures, highlights the intense search for new inhibitors despite the recent approval of marketed compounds. The ideal inhibitor would selectively inhibit GLP-1 and GIP degradation without affecting other protease activities or protein interactions (Mendieta, Tarragó, & Giralt, 2011).
Heterocyclic Chemistry
- Heterocyclic compounds, such as those containing pyrrolo[2,3-b]pyridine, play a significant role in chemistry due to their complex structures and properties. These compounds have been studied for their synthetic procedures, properties, and biological activities. Research has indicated areas of potential interest for further investigation into unknown analogues (Boča, Jameson, & Linert, 2011).
Kinase Inhibitors
- Pyrazolo[3,4-b]pyridine, a related scaffold, has shown versatility in interacting with kinases through multiple binding modes. This has made it a popular choice in patents for kinase inhibition, covering a broad range of kinase targets. The scaffold's adaptability in forming hydrogen bond donor-acceptor pairs is crucial for kinase inhibitor design, suggesting the potential utility of related structures in drug development (Wenglowsky, 2013).
Pyrrolidine in Drug Discovery
- The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry for its ability to enhance pharmacophore exploration, contribute to stereochemistry, and increase three-dimensional coverage. This review covers bioactive molecules characterized by the pyrrolidine ring and its derivatives, underlining its significance in the design of compounds for various therapeutic areas (Li Petri et al., 2021).
Chemical Inhibitors of Cytochrome P450 Isoforms
- The selectivity of chemical inhibitors, including those with piperidine structures, is critical in studying the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. Understanding these interactions helps in predicting drug-drug interactions and optimizing drug design (Khojasteh et al., 2011).
Future Directions
The future directions for “1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine” research could involve further exploration of its mechanism of action, particularly its ability to regulate the PI3K/AKT/mTOR signaling pathway . Additionally, more research could be done to better understand its synthesis and chemical reactions .
properties
IUPAC Name |
3-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-7-16(8-3-1)10-11-9-15-13-12(11)5-4-6-14-13/h4-6,9H,1-3,7-8,10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPOWJRFLZBWAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418693 | |
Record name | 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine | |
CAS RN |
23616-64-0 | |
Record name | 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70418693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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